molecular formula C9H7BrO4 B1447131 3-Bromo-2-(carboxymethyl)benzoic acid CAS No. 1059623-69-6

3-Bromo-2-(carboxymethyl)benzoic acid

Cat. No.: B1447131
CAS No.: 1059623-69-6
M. Wt: 259.05 g/mol
InChI Key: AUELBVCFOJWXOK-UHFFFAOYSA-N
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Description

3-Bromo-2-(carboxymethyl)benzoic acid is an organic compound with the molecular formula C9H7BrO4 and a molecular weight of 259.05 g/mol. This compound is characterized by the presence of a bromine atom and a carboxymethyl group attached to a benzoic acid core. It has gained attention in scientific research due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-(carboxymethyl)benzoic acid can be synthesized through various synthetic routes. One common method involves the bromination of 2-(carboxymethyl)benzoic acid using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time . The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(carboxymethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxymethyl group can be oxidized to form corresponding carboxylic acids or reduced to alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-2-(carboxymethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(carboxymethyl)benzoic acid involves its interaction with specific molecular targets. In biochemical applications, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites . The bromine atom and carboxymethyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of a carboxymethyl group.

    2-Bromo-3-(carboxymethyl)benzoic acid: Positional isomer with the bromine and carboxymethyl groups swapped.

    4-Bromo-2-(carboxymethyl)benzoic acid: Isomer with the bromine atom at the para position.

Uniqueness

3-Bromo-2-(carboxymethyl)benzoic acid is unique due to the specific positioning of the bromine and carboxymethyl groups, which confer distinct reactivity and binding properties compared to its isomers and analogs .

Properties

IUPAC Name

3-bromo-2-(carboxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-7-3-1-2-5(9(13)14)6(7)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUELBVCFOJWXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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